
3-phenyl-N-propylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-propylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group and a propylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-propylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Propylcarboxamide Group: The final step involves the introduction of the propylcarboxamide group through an amide formation reaction. This can be achieved by reacting the furan derivative with propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-propylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-phenyl-N-propylfuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-phenyl-N-propylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-phenylfuran-2-carboxamide: Lacks the propyl group, which may affect its biological activity and chemical properties.
N-propylfuran-2-carboxamide: Lacks the phenyl group, leading to different reactivity and applications.
3-phenyl-N-methylfuran-2-carboxamide: Contains a methyl group instead of a propyl group, which may influence its pharmacokinetics and pharmacodynamics.
Uniqueness
3-phenyl-N-propylfuran-2-carboxamide is unique due to the presence of both the phenyl and propylcarboxamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-phenyl-N-propylfuran-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-2-9-15-14(16)13-12(8-10-17-13)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,16) |
InChI Key |
GRBGAZWFCRKAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


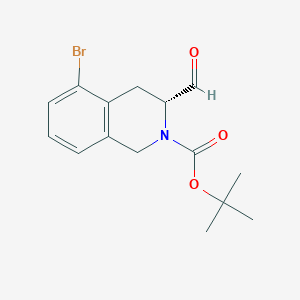
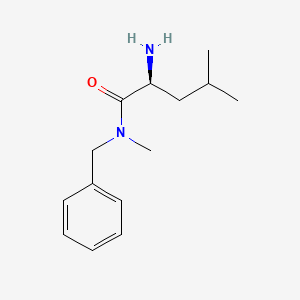

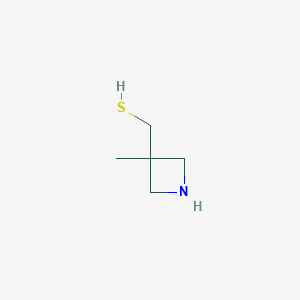

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B14914258.png)

![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)

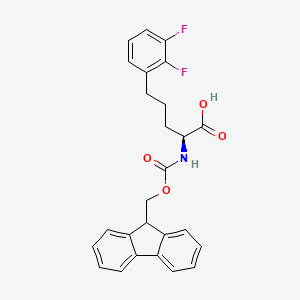
![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)

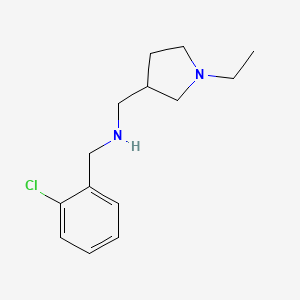
![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
